molecular formula C16H14N4O B11062594 N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide

Cat. No.: B11062594
M. Wt: 278.31 g/mol
InChI Key: NKHXQBSEYSGTGW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom of the pyrazole ring and a carboxamide group attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of pyrazole and pyridine derivatives in forming complex heterocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the benzyl, pyrazole, or pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted compounds with different functional groups.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile scaffold for the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique structure makes it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-3-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H14N4O/c21-16(14-7-4-9-17-11-14)18-15-8-10-20(19-15)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,18,19,21)

InChI Key

NKHXQBSEYSGTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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